molecular formula C7H3BrClN3 B3029815 3-溴-8-氯吡啶并[2,3-D]嘧啶 CAS No. 794592-14-6

3-溴-8-氯吡啶并[2,3-D]嘧啶

货号 B3029815
CAS 编号: 794592-14-6
分子量: 244.47
InChI 键: NRDBHDGVXOYYLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Bromo-8-chloropyrido[2,3-d]pyridazine is a heterocyclic chemical that has not been directly synthesized or studied in the provided papers. However, the papers do discuss related pyridazine compounds, which are significant in medicinal chemistry and crop protection. These compounds are known for their pharmaceutical importance and are often used as intermediates in the synthesis of various pharmacologically active molecules .

Synthesis Analysis

The synthesis of related pyridazine compounds involves several steps and different starting materials. For instance, one study describes the synthesis of 3-bromo-pyridazines through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, achieving high regiocontrol and exclusive regioselectivity with 1-monosubstituted silyl enol ethers . Another study reports the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine using a Suzuki cross-coupling reaction, which allows access to a series of pyridazine derivatives . Additionally, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine is described, starting from 2-(4-chloro-3-methylphenoxy)acetic acid and proceeding through several intermediates .

Molecular Structure Analysis

The molecular structure of pyridazine analogs is often confirmed using various spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, X-ray diffraction (XRD) is used to determine the crystal structure . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks are also employed to understand the molecular structure and intermolecular interactions of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyridazine compounds includes various cross-coupling protocols, as demonstrated in the synthesis of 3,4-disubstituted pyridazines . The reactivity of chloropyridazines as a masking group for the carbonyl moiety in cross-coupling reactions is also highlighted . Additionally, the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines under specific conditions yields C-6 aminated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine compounds are closely related to their molecular structure. The HOMO-LUMO energy gap and global reactivity descriptors can be determined through DFT calculations, providing insight into the compound's reactivity . Intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in the compound's stability and reactivity, as observed in the structure analysis .

科学研究应用

合成和功能化

  • 3-溴吡啶并嘧啶等吡啶并嘧啶是药物化学和农作物保护剂中的关键物质。高区域选择性地选择性制备这些化合物具有挑战性。然而,已经开发出一种涉及路易斯酸介导的反电子需求狄尔斯-阿尔德反应的方法,用于功能化吡啶并嘧啶,展示了区域选择性并允许通过交叉偶联方案进行下游功能化 (Schnell 等人,2021 年)

合成和反应

  • 对吡啶并[2,3-d]嘧啶的研究,包括氯吡啶并[2,3-d]嘧啶的合成,探索了这些化合物的各种亲核反应,导致了新的杂环化合物的开发 (Paul 和 Rodda,1969 年)

药物化学

  • 4-氨基吡咯并[2,3-d]嘧啶核苷的合成,一种新型的杂环碱修饰的腺苷类似物,展示了吡啶并嘧啶衍生物在药物化学中的潜力。这些化合物已被评估其抗增殖和抗病毒活性 (Meade 等人,1992 年)

晶体结构和 DFT 计算

  • 吡啶并嘧啶衍生物因其生物学特性而受到研究,包括抗肿瘤和抗炎活性。最近的研究集中在三唑吡啶并嘧啶衍生物的合成和表征上,利用了核磁共振、红外光谱、质谱研究和单晶 X 射线衍射等技术。密度泛函理论 (DFT) 计算已被用于确定各种量子化学参数,突出了吡啶并嘧啶衍生物在先进材料科学中的重要性 (Sallam 等人,2021 年)

安全和危害

The safety information for “3-Bromo-8-chloropyrido[2,3-D]pyridazine” includes several hazard statements: H302, H315, H320, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

属性

IUPAC Name

3-bromo-8-chloropyrido[2,3-d]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-12-7(9)6(4)10-3-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDBHDGVXOYYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NN=C(C2=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857380
Record name 3-Bromo-8-chloropyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-chloropyrido[2,3-D]pyridazine

CAS RN

794592-14-6
Record name 3-Bromo-8-chloropyrido[2,3-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-bromo-3-methylpyridine-2-carboxylate (1.6 g; 6.95 mmol) and benzoyl peroxide (84.23 mg; 0.347 mmol) in carbon tetrachloride (20 mL) was added N-bromosuccinimide (2.47 g; 13.91 mmol). The reaction mixture was heated at reflux for 3 h. Another equivalent of N-bromosuccinimide and benzoyl peroxide (85 mg) was added and refluxing was continued for a further 7 h. Reaction was monitored by MS. After 10 h the product was the major peak. The reaction mixture was allowed to cool, filtered through celite washed with carbon tetrachloride. The filtrate was evaporated under reduced pressure to give an oil, 2.7 g. The oil (2.7 g; 6.9615 mmol) and hydrazine hydrate (2.4 mL) in ethanol was heated at reflux overnight. The solvent was evaporated under reduced pressure, the residue was taken-up in water acidified with 2N HCl the solid obtained was collected by filtration washed with water and dried by azeotroping with toluene. Yield=0.9 g. The crude product and phosphorus oxychloride were heated at 60° C. for 1 h. The excess phosphorus oxychloride was evaporated under reduced pressure to give 3-bromo-8-chloropyrido[2,3-d]pyridazine (0.97 g) as solid. This material was azeotroped with toluene and then treated with 4-aminobenzotrifluoride (0.64 g, 0.495 mL; 3.97 mmol) in 1,4-dioxane (20ml) and heated at 40° C. for 1 h. The solvent was evaporated under reduced pressure and the residue partitioned between ethyl acetate and sodium carbonate solution. The ethyl acetate extracts were combined, washed with brine, dried over magnesium sulphate, filtered and evaporated under reduced pressure to give an oil. The oil was purified by flash chromatography using a gradient of (90->50%) iso-hexane/ethyl acetate. The appropriate fractions were combined and evaporated under reduced pressure to give 3-bromo-N-(4-(trifluoromethyl)phenyl)pyrido[2,3-d]pyridazin-8-amine (100 mg). 1H NMR (500 MHz, DMSO-d6) δ: 7.73 (2H, d, J 8.6 Hz), 8.41 (2H, d, J 8.8 Hz), 8.91 (1H, d, J 2.2 Hz), 9.25 (1H, s), 9.33 (1H, d, J 2.2 Hz), 10.05 (1H, s).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
84.23 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mg
Type
catalyst
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8-chloropyrido[2,3-D]pyridazine
Reactant of Route 2
3-Bromo-8-chloropyrido[2,3-D]pyridazine
Reactant of Route 3
3-Bromo-8-chloropyrido[2,3-D]pyridazine
Reactant of Route 4
3-Bromo-8-chloropyrido[2,3-D]pyridazine
Reactant of Route 5
3-Bromo-8-chloropyrido[2,3-D]pyridazine
Reactant of Route 6
3-Bromo-8-chloropyrido[2,3-D]pyridazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。